molecular formula C18H15N5O5S B4994610 3-methyl-4-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide

3-methyl-4-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide

Cat. No. B4994610
M. Wt: 413.4 g/mol
InChI Key: PECDOIWWCMGQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide is a chemical compound that belongs to the class of sulfonamide-based drugs. It is commonly known as MPSPB and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of MPSPB is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in cell growth and inflammation. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. It has also been shown to inhibit the activity of cyclooxygenases, which are enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
MPSPB has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, it has been shown to inhibit the activity of certain kinases that are involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MPSPB in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to study the effects of inhibiting specific targets without affecting other pathways. Additionally, MPSPB has been shown to have low toxicity in vitro, which makes it a safe compound to use in lab experiments. However, one of the limitations of using MPSPB is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for the study of MPSPB. One area of research is the development of more efficient synthesis methods to produce larger quantities of the compound. Another area of research is the study of MPSPB in animal models to determine its efficacy and safety in vivo. Additionally, the development of analogs of MPSPB with improved solubility and potency is an area of active research. Finally, the study of the effects of MPSPB on other pathways and enzymes is an area of future research.

Synthesis Methods

The synthesis method of MPSPB involves the reaction of 4-[(2-pyrimidinylamino)sulfonyl]aniline with 3-methyl-4-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure MPSPB.

Scientific Research Applications

MPSPB has been shown to have potential applications in scientific research. It has been extensively studied for its anti-cancer properties and has been found to inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.

properties

IUPAC Name

3-methyl-4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O5S/c1-12-11-13(3-8-16(12)23(25)26)17(24)21-14-4-6-15(7-5-14)29(27,28)22-18-19-9-2-10-20-18/h2-11H,1H3,(H,21,24)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECDOIWWCMGQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.